N,N-diethyl-2,2,2-trifluoroacetimidamide
Overview
Description
N,N-diethyl-2,2,2-trifluoroacetimidamide is an organic compound with the molecular formula C6H10F3N. It is a colorless liquid at room temperature and is known for its strong odor. This compound is commonly used in organic synthesis, particularly in amide protection, amine protection, and fluorination reactions .
Preparation Methods
N,N-diethyl-2,2,2-trifluoroacetimidamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,2-trifluoroacetic acid with diethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of 1,1,1-trichlorotrifluoroethane and diethylamine .
Chemical Reactions Analysis
N,N-diethyl-2,2,2-trifluoroacetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield different products.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Fluorination: It is often used in fluorination reactions as a reagent or solvent.
Common reagents and conditions used in these reactions include transition metal catalysts and organic catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl-2,2,2-trifluoroacetimidamide has a wide range of scientific research applications:
Biology: This compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: This compound is used in the production of pesticides and veterinary drugs.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,2,2-trifluoroacetimidamide involves its interaction with molecular targets and pathways. As a fluorinated compound, it can participate in various chemical reactions, influencing the reactivity and stability of other molecules. The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
N,N-diethyl-2,2,2-trifluoroacetimidamide can be compared with other similar compounds, such as:
N,N-diethyl-2,2,2-trifluoroacetamide: This compound is also used in organic synthesis and has similar applications.
N-methyltrifluoroacetamide: Another fluorinated amide used in organic synthesis.
Trifluoroacetamide: A simpler fluorinated amide with applications in organic synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic applications and research studies.
Properties
IUPAC Name |
N,N-diethyl-2,2,2-trifluoroethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c1-3-11(4-2)5(10)6(7,8)9/h10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODFQHCVAMPIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271628 | |
Record name | N,N-Diethyl-2,2,2-trifluoroethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1584-07-2 | |
Record name | N,N-Diethyl-2,2,2-trifluoroethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1584-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-2,2,2-trifluoroethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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